molecular formula C12H19N3O2 B2672459 tert-butyl N-{[2-(methylamino)pyridin-4-yl]methyl}carbamate CAS No. 1824288-43-8

tert-butyl N-{[2-(methylamino)pyridin-4-yl]methyl}carbamate

Cat. No.: B2672459
CAS No.: 1824288-43-8
M. Wt: 237.303
InChI Key: NBKQGEVNGRACDN-UHFFFAOYSA-N
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Description

tert-Butyl N-{[2-(methylamino)pyridin-4-yl]methyl}carbamate is a carbamate-protected amine derivative featuring a pyridine core substituted at the 2-position with a methylamino group and at the 4-position with a tert-butyl carbamate-functionalized methyl group. This compound is of interest in medicinal chemistry as a synthetic intermediate, particularly for kinase inhibitors or anti-infective agents, due to its modular structure allowing for further functionalization. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl N-[[2-(methylamino)pyridin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-9-5-6-14-10(7-9)13-4/h5-7H,8H2,1-4H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKQGEVNGRACDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NC=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824288-43-8
Record name tert-butyl N-{[2-(methylamino)pyridin-4-yl]methyl}carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[2-(methylamino)pyridin-4-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 2-(methylamino)pyridine-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{[2-(methylamino)pyridin-4-yl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-{[2-(methylamino)pyridin-4-yl]methyl}carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-{[2-(methylamino)pyridin-4-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl {2-[(3-chloro-4-{3,6-diamino-5-cyano-2-[(4-fluorophenyl)carbamoyl]thieno[2,3-b]pyridin-4-yl}phenyl)(methyl)amino]ethyl}carbamate (9ac)

  • Structure: Shares the tert-butyl carbamate group but incorporates a thieno[2,3-b]pyridine ring with a 4-fluorophenylcarbamoyl substituent.
  • Synthesis : Prepared via reaction of tert-butyl carbamate intermediates with 2-chloro-N-(4-fluorophenyl)acetamide under basic conditions (100°C, 2.5 hours), followed by column chromatography .
  • Properties : Yellow solid; characterized by IR, $ ^1H $-NMR, and $ ^{13}C $-NMR.

tert-Butyl 4-methylpyridin-2-ylcarbamate (I)

  • Structure : Pyridine ring with a 4-methyl and 2-carbamate group.
  • Crystallography : Forms dimers via N–H···N hydrogen bonds, enhancing crystalline stability.
  • Application : Intermediate for p38 MAP kinase inhibitors .

tert-Butyl N-[2-(benzyloxy)pyridin-4-yl]carbamate

  • Structure : 2-Benzyloxy substituent on pyridine.
  • Properties : Molecular formula $ C{17}H{20}N2O3 $; molar mass 300.35 g/mol.
  • Synthetic Relevance : Benzyloxy group may influence solubility and reactivity in coupling reactions .

Physicochemical Properties

Compound Melting Point Spectroscopic Data (Key Features) Stability
Target Compound Not reported Expected $ ^1H $-NMR: δ 1.45 (s, Boc), 2.90 (s, NCH$_3$) Likely stable under basic conditions
9ac Not specified IR: 3350 cm$^{-1}$ (NH), 2200 cm$^{-1}$ (CN) Stable as yellow solid
tert-Butyl 4-methylpyridin-2-ylcarbamate Not reported $ ^1H $-NMR: δ 1.52 (s, Boc), 2.35 (s, CH$_3$) Hydrogen-bonded dimer
tert-Butyl N-(4-cyanooxan-4-yl)carbamate Not reported $ ^1H $-NMR: δ 1.40 (s, Boc), 3.80 (m, oxane) Hydrolytically sensitive

Biological Activity

Tert-butyl N-{[2-(methylamino)pyridin-4-yl]methyl}carbamate is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. Its molecular formula is C12_{12}H19_{19}N3_3O2_2, and it is classified under carbamate derivatives. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12_{12}H19_{19}N3_3O2_2
  • Molecular Weight : 237.3 g/mol
  • CAS Number : 1824288-43-8
  • SMILES Notation : CC(C)(C)OC(=O)NCC1=CC(=NC=C1)NC

This compound acts primarily as a small molecule antagonist, with specific interactions at the AM 2 receptor. Research indicates that compounds with similar structures have shown promising results in inhibiting receptor activity, which may lead to therapeutic applications in treating conditions such as cancer and neurological disorders.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity :
    • In vitro studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231). For instance, a similar compound reduced cell viability by 55% at a concentration of 10 μM over three days .
  • Neurological Effects :
    • Compounds with structural similarities have been investigated for their potential in treating neurological disorders by modulating neurotransmitter systems and providing neuroprotective effects.
  • Receptor Interaction :
    • The compound's interaction with the AM 2 receptor suggests potential applications in pain management and migraine treatment, similar to other known antagonists in the same class .

Case Study 1: Antitumor Efficacy

In a study examining the antitumor properties of related compounds, researchers utilized xenograft models to assess the efficacy of a structurally similar antagonist. The treatment resulted in significant tumor size reduction and improved survival rates in mice models .

Case Study 2: Neurological Applications

Another study focused on the compound's ability to cross the blood-brain barrier and its potential neuroprotective effects. The findings indicated that it could mitigate neuronal damage in models of neurodegenerative diseases, highlighting its therapeutic promise .

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+238.15500155.8
[M+Na]+260.13694165.1
[M+NH₄]+255.18154161.9
[M+K]+276.11088160.7
[M-H]−236.14044156.6

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